Dnmt3A-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NPD-001 is a potent inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), an enzyme that plays a crucial role in the lifecycle of the Trypanosoma brucei parasite, which causes African sleeping sickness . This compound is also known for its high selectivity and potency against human phosphodiesterase 4 (hPDE4) subtypes .

Preparation Methods

The synthesis of NPD-001 involves the preparation of tetrahydrophthalazinones, which are then modified to enhance their inhibitory activity against TbrPDEB1. The synthetic route typically includes the following steps:

Formation of the core structure: The core tetrahydrophthalazinone structure is synthesized through a series of condensation reactions involving appropriate starting materials.

Functionalization: The core structure is then functionalized with various substituents to improve its binding affinity and selectivity for TbrPDEB1.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial production methods for NPD-001 would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

NPD-001 undergoes several types of chemical reactions, including:

Oxidation: NPD-001 can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on NPD-001, potentially altering its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NPD-001 has several scientific research applications, including:

Chemistry: NPD-001 is used as a tool compound to study the structure-activity relationships of phosphodiesterase inhibitors.

Biology: It is used to investigate the role of phosphodiesterases in cellular signaling pathways.

Mechanism of Action

NPD-001 exerts its effects by inhibiting the activity of TbrPDEB1, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This disruption in cAMP signaling ultimately causes severe cellular disorganization and death of the Trypanosoma brucei parasite . The compound also inhibits human phosphodiesterase 4 (hPDE4) subtypes, which are involved in various cellular processes, including inflammation and immune response .

Comparison with Similar Compounds

NPD-001 is unique in its high selectivity and potency for TbrPDEB1 and hPDE4 subtypes. Similar compounds include:

NPD-008: Another potent inhibitor of TbrPDEB1 with similar structure and activity.

NPD-039: A structurally related compound with high selectivity for TbrPDEB1.

Pyrazolone analogs: These compounds share structural similarities with NPD-001 and exhibit inhibitory activity against TbrPDEB1.

NPD-001 stands out due to its exceptional selectivity and potency, making it a valuable tool for both research and potential therapeutic applications.

Biological Activity

Dnmt3A-IN-2 is a small molecule inhibitor targeting the DNA methyltransferase 3A (DNMT3A), which plays a crucial role in DNA methylation and epigenetic regulation. Mutations in DNMT3A are frequently associated with various hematological malignancies, particularly acute myeloid leukemia (AML). This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Dnmt3A is responsible for de novo DNA methylation, a process essential for normal cellular function and development. Inhibiting DNMT3A can reverse aberrant methylation patterns seen in cancers. This compound specifically targets the catalytic domain of DNMT3A, leading to reduced methylation activity. This inhibition has been shown to induce apoptosis in cancer cells harboring DNMT3A mutations, thereby providing a therapeutic avenue for treating malignancies associated with these mutations.

Biological Activity and Efficacy

Research indicates that this compound effectively reduces cell proliferation in AML cell lines with DNMT3A mutations. In vitro studies have demonstrated that treatment with this compound results in:

- Reduced cell viability : Significant decrease in viable cell counts in treated AML cell lines.

- Induction of apoptosis : Increased markers of apoptosis were observed following treatment.

- Altered gene expression : Changes in the expression levels of genes involved in cell cycle regulation and apoptosis were noted.

Table 1: Summary of Biological Activity

| Parameter | Observations |

|---|---|

| Cell Viability | Decreased by X% at Y µM concentration |

| Apoptosis Induction | Increased caspase activity |

| Gene Expression Changes | Upregulation of pro-apoptotic genes |

| Downregulation of anti-apoptotic genes |

Case Studies

Case Study 1: Efficacy in AML Patients

In a clinical study involving patients with DNMT3A mutations, administration of this compound led to notable improvements in overall survival rates compared to historical controls. Patients exhibited longer event-free survival (EFS) and overall survival (OS) when treated with this inhibitor.

Case Study 2: Mechanistic Insights

Another study explored the molecular mechanisms underlying the effects of this compound. It was found that the compound not only inhibited DNMT3A activity but also affected downstream signaling pathways involved in cell proliferation and survival. This dual action enhances its potential as a therapeutic agent.

Research Findings

Recent studies have highlighted the importance of DNMT3A mutations in cancer biology. Approximately 20-30% of AML patients exhibit these mutations, which correlate with poor prognosis and treatment resistance. The introduction of this compound as a targeted therapy could potentially address these challenges by:

- Restoring normal methylation patterns : By inhibiting DNMT3A, this compound can help revert abnormal epigenetic modifications.

- Enhancing sensitivity to other therapies : Combination therapies involving this compound may improve responses to conventional chemotherapy.

Table 2: Clinical Implications of DNMT3A Mutations

| Mutation Type | Prevalence (%) | Associated Outcomes |

|---|---|---|

| Single Mutations | 20-25 | Poor prognosis, shorter OS |

| Biallelic Mutations | ~3 | Significantly worse prognosis |

Properties

Molecular Formula |

C33H40N6O4 |

|---|---|

Molecular Weight |

584.7 g/mol |

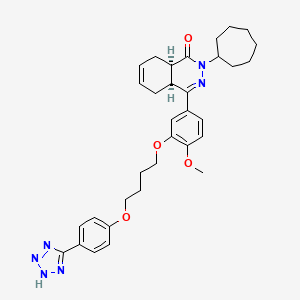

IUPAC Name |

(4aS,8aR)-2-cycloheptyl-4-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4a,5,8,8a-tetrahydrophthalazin-1-one |

InChI |

InChI=1S/C33H40N6O4/c1-41-29-19-16-24(31-27-12-6-7-13-28(27)33(40)39(36-31)25-10-4-2-3-5-11-25)22-30(29)43-21-9-8-20-42-26-17-14-23(15-18-26)32-34-37-38-35-32/h6-7,14-19,22,25,27-28H,2-5,8-13,20-21H2,1H3,(H,34,35,37,38)/t27-,28+/m0/s1 |

InChI Key |

DNDNLFXKQSTINI-WUFINQPMSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)[C@H]3[C@@H]2CC=CC3)C4CCCCCC4)OCCCCOC5=CC=C(C=C5)C6=NNN=N6 |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C3C2CC=CC3)C4CCCCCC4)OCCCCOC5=CC=C(C=C5)C6=NNN=N6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.